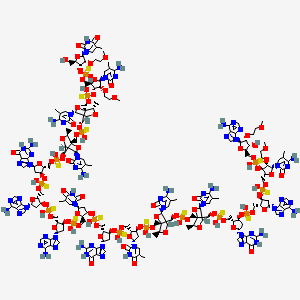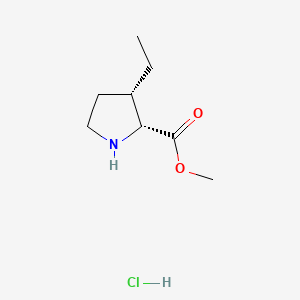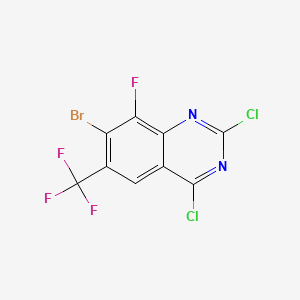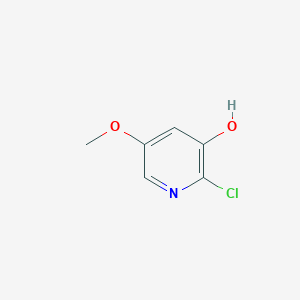
Baliforsen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baliforsen, also known as IONIS-DMPKRx, is an antisense oligonucleotide developed by Ionis Pharmaceuticals. It is designed to target the messenger RNA of the dystrophia myotonica protein kinase gene, which is implicated in myotonic dystrophy type 1. This compound has been investigated for its potential to reduce toxic RNA levels and alleviate symptoms associated with this genetic disorder .
Méthodes De Préparation
Baliforsen is a synthetic oligomer composed of 16 nucleotides connected sequentially by phosphorothioate linkages . The preparation involves the synthesis of these nucleotides and their sequential assembly. The industrial production methods for antisense oligonucleotides like this compound typically involve solid-phase synthesis, where nucleotides are added one by one to a growing chain attached to a solid support. This method allows for precise control over the sequence and length of the oligonucleotide .
Analyse Des Réactions Chimiques
Baliforsen primarily undergoes hybridization reactions with its target RNA. It hybridizes to the dystrophia myotonica protein kinase RNA transcripts in the nucleus, enabling ribonuclease H1-mediated degradation of the RNA . This reaction releases sequestered proteins bound to CUG repeats and restores normal cellular function. The major product formed from this reaction is the degraded RNA, which is then processed and eliminated by the cell .
Applications De Recherche Scientifique
Baliforsen has been extensively studied in the context of myotonic dystrophy type 1. It has been tested in phase 1/2 clinical trials to assess its safety, tolerability, and efficacy in reducing toxic RNA levels in patients with this condition . Although the initial results showed that this compound was well tolerated, its efficacy was not sufficient to warrant further development . Nevertheless, the insights gained from these studies have informed the development of other antisense oligonucleotides and gene therapies for myotonic dystrophy and related disorders .
Mécanisme D'action
The mechanism of action of baliforsen involves its hybridization to the dystrophia myotonica protein kinase RNA transcripts in the nucleus. This hybridization enables ribonuclease H1 to degrade the target RNA, thereby reducing the levels of toxic RNA in the cell . The degradation of the RNA releases sequestered proteins bound to CUG repeats, which restores normal cellular function. This mechanism targets the underlying genetic cause of myotonic dystrophy type 1 and aims to alleviate the associated symptoms .
Comparaison Avec Des Composés Similaires
Baliforsen is one of several antisense oligonucleotides developed for the treatment of myotonic dystrophy type 1. Other similar compounds include AOC 1001 and DYNE-101, which have also been investigated for their ability to target the dystrophia myotonica protein kinase RNA . These compounds share a similar mechanism of action but differ in their chemical structure and delivery methods. This compound’s uniqueness lies in its specific sequence and the use of phosphorothioate linkages, which enhance its stability and resistance to degradation .
Propriétés
Numéro CAS |
1698048-23-5 |
|---|---|
Formule moléculaire |
C180H240N59O90P15S15 |
Poids moléculaire |
5616 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C180H240N59O90P15S15/c1-70-34-226(168(248)209-134(70)181)159-124(278-24-20-274-16)120(324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)239-69-205-114-143(190)197-62-201-147(114)239)101(309-159)53-289-336(263,351)321-87-30-107(235-65-204-113-142(189)196-61-200-146(113)235)303-96(87)48-284-335(262,350)320-90-33-110(238-68-208-117-150(238)217-167(193)220-156(117)247)306-99(90)51-287-339(266,354)326-130-126-161(229-36-72(3)136(183)211-170(229)250)313-179(130,81(12)295-126)57-293-343(270,358)328-132-128-163(231-38-74(5)138(185)213-172(231)252)311-177(132,79(10)297-128)55-291-341(268,356)322-84-27-104(225-41-77(8)152(243)222-175(225)255)300-93(84)45-281-332(259,347)318-88-31-108(236-66-206-115-148(236)215-165(191)218-154(115)245)304-97(88)49-285-330(257,345)315-83-26-103(224-40-76(7)151(242)221-174(224)254)299-92(83)44-280-331(258,346)316-85-28-105(233-63-202-111-140(187)194-59-198-144(111)233)301-94(85)46-282-333(260,348)317-86-29-106(234-64-203-112-141(188)195-60-199-145(112)234)302-95(86)47-283-334(261,349)319-89-32-109(237-67-207-116-149(237)216-166(192)219-155(116)246)305-98(89)50-286-340(267,355)327-131-127-162(230-37-73(4)137(184)212-171(230)251)314-180(131,82(13)296-127)58-294-344(271,359)329-133-129-164(232-39-75(6)139(186)214-173(232)253)312-178(133,80(11)298-129)56-292-342(269,357)325-121-102(310-160(125(121)279-25-21-275-17)227-35-71(2)135(182)210-169(227)249)54-290-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)228-42-78(9)153(244)223-176(228)256/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?/m0/s1 |
Clé InChI |
KAXINNXKJSFUQD-DLBGVQEBSA-N |
SMILES isomérique |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OC[C@]45[C@@H](O[C@H]([C@@H]4OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[C@@H](O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |
SMILES canonique |
CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OCC45C(OC(C4OP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OCC9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)C(O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)


![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)
![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)


